3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one
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Overview
Description
The compound 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one is a complex organic molecule that features a piperazine ring substituted with a fluorophenyl group, a dihydropyrimidinone core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using halogenated aromatic compounds.
Construction of the Dihydropyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one: can undergo various chemical reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxoethyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to certain receptors in the central nervous system, modulating their activity.
Enzyme Inhibition: It acts as an inhibitor of specific enzymes, affecting biochemical pathways.
Molecular Docking: Studies have shown that the compound fits into the active sites of its targets, blocking or altering their function.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one
Uniqueness
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one: is unique due to its specific combination of functional groups and its potential for high selectivity in receptor binding and enzyme inhibition. This makes it a valuable compound for targeted therapeutic applications and biochemical research.
Properties
Molecular Formula |
C25H27FN4O3 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C25H27FN4O3/c1-18-22(11-16-31)25(33)30(24(27-18)19-5-3-2-4-6-19)17-23(32)29-14-12-28(13-15-29)21-9-7-20(26)8-10-21/h2-10,31H,11-17H2,1H3 |
InChI Key |
RKQCANYNEYKJDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)CCO |
Origin of Product |
United States |
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